

(S)-1-Boc-2-piperidineacetic acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *1-Boc-2-piperidineacetic acid*

Cat. No.: *B135026*

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CAS Number: 159898-10-9

This technical guide provides an in-depth overview of (S)-**1-Boc-2-piperidineacetic acid**, a chiral building block crucial in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

(S)-**1-Boc-2-piperidineacetic acid** is a white to off-white crystalline powder or waxy solid.^[1] Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an acetic acid moiety at the chiral center. This combination of a chiral scaffold and a protective group makes it a versatile intermediate in the synthesis of complex molecules.^[2]

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₁ NO ₄	[3]
Molecular Weight	243.30 g/mol	[3]
Appearance	White powder	[2]
Melting Point	93-97 °C (for the (R)-enantiomer)	[4]
Optical Rotation	$[\alpha]/D = -12.0 \pm 2^\circ$, c = 1.5 in methanol	
Solubility	Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Varies in less polar solvents.	[5]
Storage Conditions	Store at 0-8 °C	[2]

Spectroscopic Data

While specific spectra for **(S)-1-Boc-2-piperidineacetic acid** are not readily available in the public domain, typical chemical shifts for related N-Boc protected piperidine structures can be referenced.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons (a series of multiplets between 1.2 and 4.0 ppm), and the protons of the acetic acid moiety (multiplets between 2.0 and 3.0 ppm for the CH₂ and a broad singlet for the acidic proton).

¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the Boc group around 80 ppm, and the carbonyl of the Boc group around 155 ppm. The carbons of the piperidine ring typically appear in the 20-60 ppm range, while the carboxylic acid carbonyl will be observed downfield, typically in the 170-180 ppm region.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule $[M+H]^+$ at m/z 244.3. Fragmentation may involve the loss of the Boc group (100 amu) or the tert-butyl group (57 amu).

Synthesis

A common and efficient method for the synthesis of (S)-**1-Boc-2-piperidineacetic acid** involves the Boc-protection of the corresponding amino acid, (S)-2-piperidineacetic acid.

Experimental Protocol: Boc-Protection of (S)-2-Piperidineacetic Acid

Materials:

- (S)-2-Piperidineacetic acid
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or other suitable base
- Dioxane and water (or another suitable solvent system)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Dissolution: Dissolve (S)-2-piperidineacetic acid (1.0 equivalent) in a mixture of dioxane and water.
- Basification: Add sodium bicarbonate (2.0-3.0 equivalents) to the solution and stir until dissolved.
- Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in dioxane.

- Reaction: Stir the reaction mixture at room temperature overnight.
- Work-up:
 - Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1M HCl).
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude **(S)-1-Boc-2-piperidineacetic acid** can be purified by column chromatography on silica gel or by recrystallization.

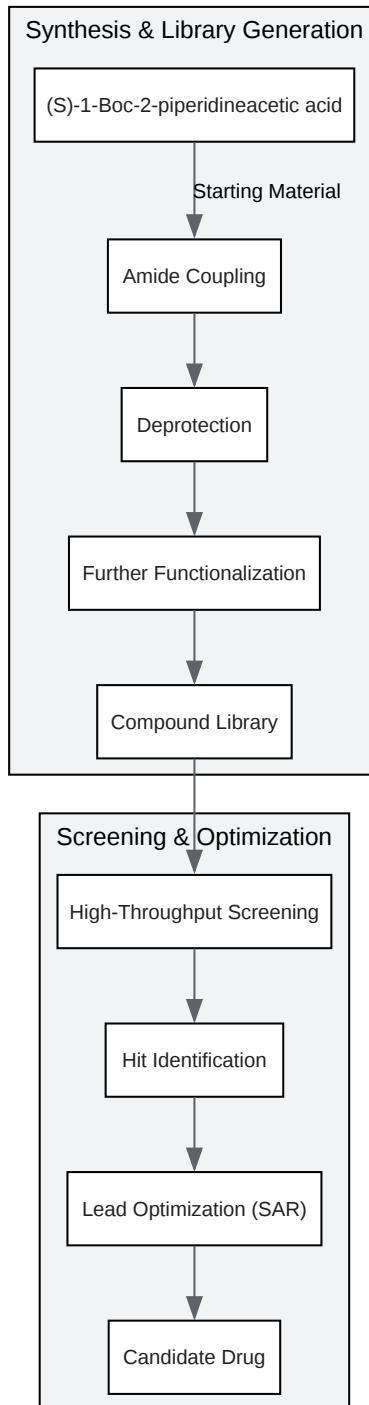
Applications in Drug Discovery and Development

(S)-1-Boc-2-piperidineacetic acid is a valuable chiral building block for the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).^[2] The piperidine scaffold is a common motif in many CNS-active drugs.^[6] Derivatives of piperidine have been shown to interact with various neurotransmitter receptors, including dopamine and serotonin receptors.^{[6][7]}

Workflow for a Typical Drug Discovery Application

The following diagram illustrates a generalized workflow for the use of **(S)-1-Boc-2-piperidineacetic acid** in the development of a novel therapeutic agent.

General Drug Discovery Workflow

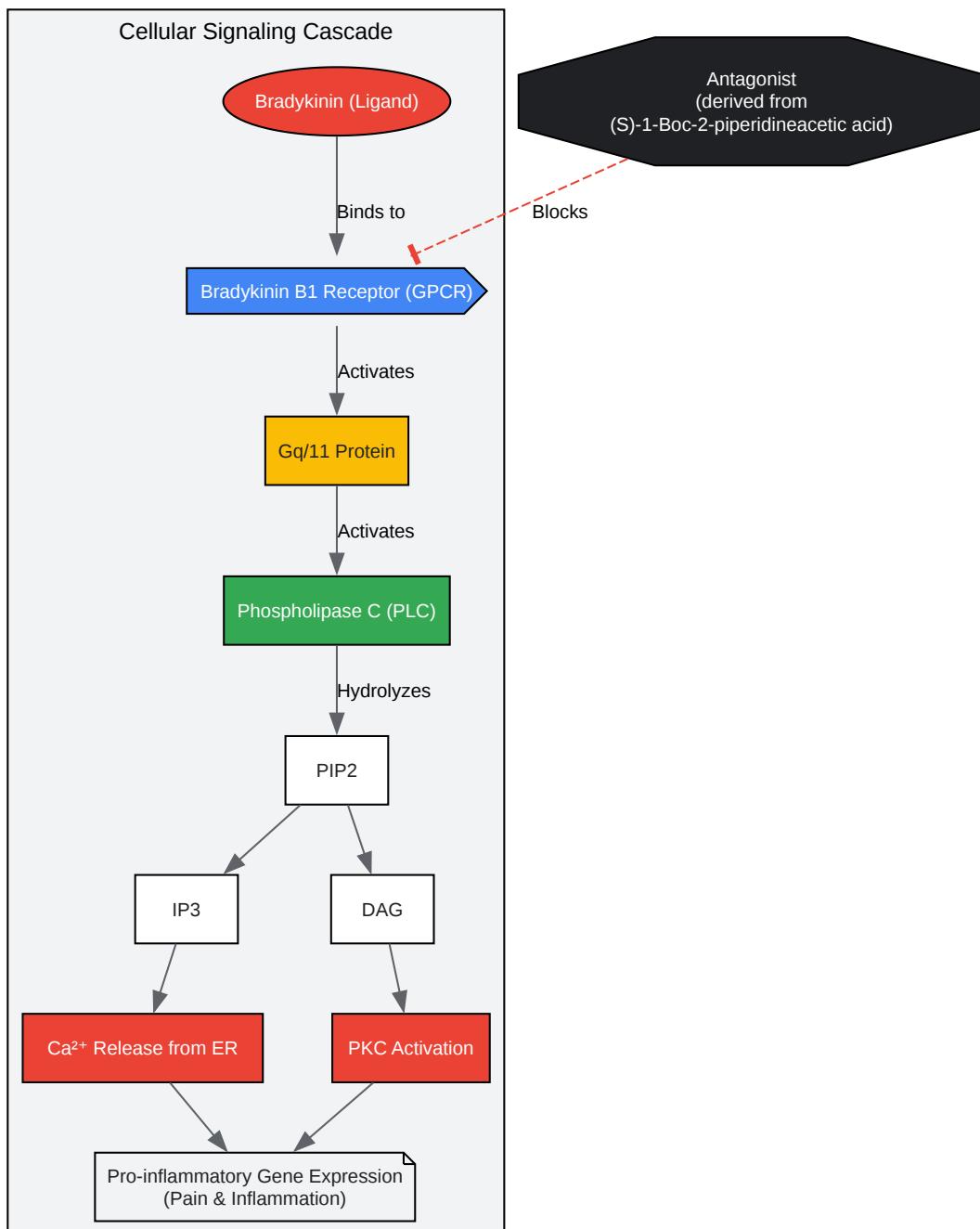
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Caption: A generalized workflow illustrating the use of **(S)-1-Boc-2-piperidineacetic acid** in drug discovery.

Potential Role in Modulating Neuronal Signaling Pathways

Piperidine-containing compounds have been investigated as antagonists for various receptors, including the Bradykinin B1 receptor, which is involved in inflammation and pain signaling.^[8] The diagram below illustrates a simplified representation of the Bradykinin B1 receptor signaling pathway and the potential point of intervention for a therapeutic agent derived from **(S)-1-Boc-2-piperidineacetic acid**.

Bradykinin B1 Receptor Signaling Pathway

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Caption: Simplified Bradykinin B1 receptor signaling pathway and the inhibitory action of a potential antagonist.

Conclusion

(S)-1-Boc-2-piperidineacetic acid is a key chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. Its well-defined stereochemistry and the presence of the versatile Boc protecting group allow for the strategic construction of novel drug candidates. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and medicinal chemistry.

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